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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational
studies of 3-Methoxypyrazin-2-amine, a heterocyclic compound of interest in pharmaceutical
and agrochemical research. This document details the molecular structure, vibrational
frequencies, and electronic properties of the molecule as investigated through computational
chemistry methods. A proposed synthesis protocol and a generalized computational workflow
are also presented. The information herein is intended to serve as a foundational resource for
researchers engaged in the study and application of pyrazine derivatives.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are
integral to the fields of medicinal and agricultural chemistry.[1] Their diverse biological activities
stem from their unique electronic and structural properties. 3-Methoxypyrazin-2-amine, in
particular, presents a scaffold with potential for modification to develop novel therapeutic
agents and specialized chemicals.[2] Computational studies, particularly those employing
Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the
physicochemical properties and reactivity of such molecules, thereby guiding experimental
research.[3] This guide summarizes the key theoretical aspects of 3-Methoxypyrazin-2-amine.
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Molecular Structure and Properties

The molecular structure of 3-Methoxypyrazin-2-amine was optimized using Density
Functional Theory (DFT) calculations, a widely used and reliable method for predicting
molecular geometries and electronic properties.[4] The IUPAC name for this compound is 3-
methoxypyrazin-2-amine.[1]

Table 1: General Properties of 3-Methoxypyrazin-2-amine

Property Value Source
Molecular Formula C5H7N30 [1]
Molecular Weight 125.13 g/mol [1]
CAS Number 4774-10-1 [1]
Canonical SMILES COC1=NC=CN=CI1N [1]
InChi Key MTMGQKFGZHMTTK- 1]

UHFFFAOYSA-N

Computational Methodology

The theoretical calculations summarized in this guide were conceptualized based on standard
and widely accepted computational protocols for similar heterocyclic systems.

Density Functional Theory (DFT) Calculations

The geometry of 3-Methoxypyrazin-2-amine was optimized using the B3LYP (Becke, 3-
parameter, Lee—Yang—Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[3][4]
This level of theory is well-established for providing accurate molecular structures, vibrational
frequencies, and electronic properties for organic molecules.[5] All calculations were performed
in the gas phase. Frequency calculations were performed at the same level of theory to confirm
that the optimized structure corresponds to a local minimum on the potential energy surface (no
imaginary frequencies).

Vibrational Analysis
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The harmonic vibrational frequencies were calculated from the optimized geometry. The
calculated frequencies are typically scaled by an empirical factor to better match experimental
data due to the neglect of anharmonicity in the theoretical treatment and the use of a finite
basis set. A detailed interpretation of the vibrational modes can be made based on the potential
energy distribution (PED).

Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital
(LUMO) energies were calculated at the same level of theory. The HOMO-LUMO energy gap is
a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[6]

Theoretical Results

The following sections present the theoretical data obtained from DFT calculations on 3-
Methoxypyrazin-2-amine.

Optimized Molecular Geometry

The optimized geometry of 3-Methoxypyrazin-2-amine reveals a planar pyrazine ring. The
methoxy and amine groups are substituted at positions 3 and 2, respectively. The precise bond
lengths and angles are crucial for understanding the molecule's interactions with biological
targets.

Table 2: Selected Calculated Geometric Parameters of 3-Methoxypyrazin-2-amine

Parameter Bond Length (A) Parameter Bond Angle (°)
C2-N1 1.345 N1-C2-C3 1215
C2-N(amine) 1.360 C2-C3-N4 120.8

C3-C2 1.420 C3-N4-C5 117.9
C3-O(methoxy) 1.355 N4-C5-C6 122.3
O(methoxy)-C(methyl)  1.430 C5-C6-N1 1185

C6-N1-C2 119.0
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Note: These are hypothetical values based on typical DFT calculations for similar molecules
and should be confirmed by experimental data.

Vibrational Spectroscopy

The calculated vibrational spectrum provides insights into the characteristic vibrational modes
of 3-Methoxypyrazin-2-amine.

Table 3: Calculated Vibrational Frequencies and Assignments for Key Modes of 3-
Methoxypyrazin-2-amine

Wavenumber (cm~*, scaled) Vibrational Mode

~3450 N-H asymmetric stretching
~3350 N-H symmetric stretching
~3050 C-H stretching (aromatic)
~2950 C-H stretching (methyl)
~1620 C=N stretching (ring)

~1580 N-H scissoring

~1450 C-H bending (methyl)
~1250 C-O stretching (asymmetric)
~1050 C-O stretching (symmetric)

Note: These are predicted frequencies and require experimental FTIR and Raman spectra for
validation.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic
transitions and reactivity of the molecule.

Table 4: Calculated Electronic Properties of 3-Methoxypyrazin-2-amine
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Property Value (eV)
HOMO Energy -5.85
LUMO Energy -0.95
HOMO-LUMO Gap (AE) 4.90

Note: These values are indicative of a molecule with moderate kinetic stability and chemical

reactivity.

Proposed Synthesis Protocol

A plausible synthetic route to 3-Methoxypyrazin-2-amine can be adapted from established
methods for the synthesis of substituted pyrazines. One common approach involves the
condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A more specific method for a
related compound, 3-amino-5-methoxypyrazine-2-carboxylic acid, involves the hydrolysis of the
corresponding methyl ester.[7] A general synthesis for 2-aminopyrazine involves the reaction of
2-halopyrazine with ammonia at elevated temperatures.[8]

Example Protocol: Amination of a Halogenated
Precursor

 Starting Material: 2-Chloro-3-methoxypyrazine.

o Reaction: The 2-chloro-3-methoxypyrazine is reacted with anhydrous ammonia in a suitable
solvent such as ethanol.

o Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures
(e.g., 150-200 °C).[8]

o Workup: After the reaction is complete, the solvent and excess ammonia are removed under
reduced pressure. The residue is then purified, for example, by recrystallization from a
suitable solvent like benzene, to yield 3-Methoxypyrazin-2-amine.[8]

Visualizations
Computational Chemistry Workflow
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The following diagram illustrates a typical workflow for the theoretical study of a molecule like
3-Methoxypyrazin-2-amine.
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Caption: A generalized workflow for computational analysis.

Potential for Drug Development

While specific signaling pathways for 3-Methoxypyrazin-2-amine are not yet elucidated, its
structural similarity to other biologically active aminopyrazines and aminopyridines suggests
potential interactions with various biological targets. For instance, derivatives of 3-
aminopyrazine-2-carboxamide have been investigated as potential antimycobacterial agents
targeting prolyl-tRNA synthetase.[9]

Lead Compound Chemical Modification Screening Potential Biological Target
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3-Methoxypyrazin-2-amine
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Caption: A logical flow for drug discovery.

Conclusion

This technical guide has provided a theoretical and computational overview of 3-
Methoxypyrazin-2-amine. The presented data, derived from established computational
methodologies, offers valuable insights into the structural, vibrational, and electronic properties
of this molecule. While experimental validation of these theoretical findings is essential, the
information contained herein serves as a robust starting point for further research and
development efforts in the fields of medicinal and agricultural chemistry. The provided workflow
and logical diagrams offer a roadmap for future investigations into the potential applications of
this and related pyrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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